- Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamidesJournal of Medicinal Chemistry, 2008, 51(6), 1560-1576,
Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Chemical and Physical Properties
Names and Identifiers
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- Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
- EBD3314540
- AK151966
- ST2407533
- potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
- 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
-
- MDL: MFCD28016957
- Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
- InChI Key: PIMPOWCURRWILD-UHFFFAOYSA-N
- SMILES: [K+].N#C[CH-]C(C(OCC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 193
- Topological Polar Surface Area: 67.2
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM194814-100g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 100g |
$212 | 2022-09-28 | |
TRC | P113675-500mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 500mg |
$ 420.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222548-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
¥224.00 | 2024-04-25 | |
Chemenu | CM194814-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$*** | 2023-05-29 | |
Ambeed | A122850-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$24.0 | 2025-03-04 | |
Ambeed | A122850-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$30.0 | 2025-03-04 | |
A2B Chem LLC | AH85030-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$310.00 | 2024-07-18 | |
Aaron | AR00GUKY-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$21.00 | 2025-01-24 | |
eNovation Chemicals LLC | D752460-250mg |
PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95+% | 250mg |
$60 | 2024-06-06 | |
A2B Chem LLC | AH85030-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$41.00 | 2024-07-18 |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Production Method
Synthetic Circuit 1
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Synthetic Circuit 2
- New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461]Journal of Organic Chemistry, 2004, 69(22),,
Synthetic Circuit 3
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
- New Heterocyclic β-Sheet Ligands with Peptidic Recognition ElementsJournal of Organic Chemistry, 2004, 69(16), 5168-5178,
Synthetic Circuit 4
- Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase InhibitorsJournal of Medicinal Chemistry, 2019, 62(1), 247-265,
Synthetic Circuit 5
- Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040,
Synthetic Circuit 6
- Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 7
1.2 40 min, 60 °C
- New geldanamycin derivatives with anti Hsp properties by mutasynthesisOrganic & Biomolecular Chemistry, 2019, 17(21), 5269-5278,
Synthetic Circuit 8
- MCT4 inhibitors for treating disease, World Intellectual Property Organization, , ,
Synthetic Circuit 9
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
- Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation, World Intellectual Property Organization, , ,
Synthetic Circuit 10
- Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation, United States, , ,
Synthetic Circuit 11
1.2 60 °C; 30 min, 60 °C
- Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesisEuropean Journal of Medicinal Chemistry, 2017, 133, 24-35,
Synthetic Circuit 12
- Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists, United States, , ,
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Related Literature
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
Additional information on Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
Introduction to Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide (CAS No. 92664-05-6)
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide, identified by its CAS number 92664-05-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic pathways and has been explored for its potential applications in drug development.
The molecular structure of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide consists of a dioxopropyl backbone with substituents that enhance its reactivity and versatility. The presence of a cyano group at the first carbon and an ethoxy group at the third carbon contributes to its distinct chemical behavior, making it a valuable intermediate in organic synthesis. This compound's ability to participate in nucleophilic addition reactions and condensation reactions makes it particularly useful in the synthesis of complex molecules.
In recent years, the pharmaceutical industry has shown increasing interest in exploring novel compounds for therapeutic applications. Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide has been investigated for its potential role in the development of new drugs targeting various diseases. Its unique chemical properties allow it to serve as a building block for more complex pharmacophores, which are essential for designing molecules with specific biological activities.
One of the most promising areas of research involving Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel inhibitors and agonists for enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in creating derivatives that exhibit potent antiviral and anti-inflammatory properties. These findings highlight the compound's potential as a scaffold for drug discovery.
The synthesis of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide involves multi-step organic reactions that require precise control over reaction conditions. The compound is typically prepared through the reaction of ethyl cyanoacetate with an appropriate alkoxide, followed by deprotonation and subsequent functionalization. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity.
The chemical reactivity of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide also makes it a valuable tool in materials science research. Its ability to undergo polymerization reactions has been explored in the development of novel polymers with tailored properties. These polymers have potential applications in coatings, adhesives, and other industrial materials where specific mechanical and thermal characteristics are required.
In conclusion, Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide (CAS No. 92664-05) is a versatile compound with significant implications in pharmaceutical and materials science research. Its unique structural features and reactivity make it an indispensable intermediate in organic synthesis, while its potential applications in drug development continue to be explored. As research progresses, this compound is expected to play an even greater role in advancing scientific understanding and technological innovation.
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